molecular formula C18H22N6O B2798567 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2320641-72-1

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2798567
CAS RN: 2320641-72-1
M. Wt: 338.415
InChI Key: GWFLIZREJVVUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a research compound with the molecular formula C21H25N3O4 and a molecular weight of 383.448. It is a pyrimidine derivative, which are known to be vital constituents of nucleic acids and employed as synthetic precursors of bioactive molecules .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in literature . For instance, heteroleptic divalent metal complexes have been synthesized from pyrimidine Schiff base ligand . Another study proposed two routes for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .


Chemical Reactions Analysis

The chemical reactions involving similar pyrimidine derivatives have been studied . For example, a Diels–Alder reaction between key intermediates led to the formation of correspondent compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by analytical measurements, spectral analyses, and magnetometry . The compounds displayed moderate to good antimicrobial and antifungal activities, and also exhibited good antioxidant potentials .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors

This compound has been identified as a potential multi-targeted kinase inhibitor . Kinase inhibitors are a type of drug that blocks certain proteins called kinases. Kinases help control important functions in cells, including cell signaling, metabolism, division, and survival. Blocking these proteins can help stop cancer cells from growing.

Apoptosis Inducers

The compound has also been found to induce apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. It is a crucial process in cancer treatment as it leads to the death of cancer cells.

Anti-Leukemia Therapeutic Agent

The compound has shown potential as a therapeutic agent to treat leukemia . Leukemia is a type of cancer that affects the blood and bone marrow. The compound specifically inhibits the activity of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades.

Inhibitor of EGFR, Her2, VEGFR2, and CDK2 Enzymes

The compound has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell growth and proliferation. Inhibiting these enzymes can help control the growth of cancer cells.

Cell Cycle Arrest Inducer

The compound has been found to induce cell cycle arrest . The cell cycle is a series of events that take place in a cell leading to its division and duplication. Arresting the cell cycle can prevent the proliferation of cancer cells.

Potential Anticancer Therapeutic Agent

Given its ability to inhibit multiple kinases, induce apoptosis, and arrest the cell cycle, this compound has potential as a therapeutic agent for various types of cancer .

Future Directions

The future directions in the research of this compound and similar pyrimidine derivatives could involve further exploration of their pharmacological activities, development of more efficient synthesis methods, and investigation of their potential applications in pharmaceutical, agrochemical, and phytosanitary industries .

properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-12-13(2)20-10-23-18(12)25-9-14-4-7-24(8-5-14)17-15-3-6-19-16(15)21-11-22-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLIZREJVVUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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